
4-Chloro-3-(chloromethyl)pyridine hydrochloride
Übersicht
Beschreibung
4-Chloro-3-(chloromethyl)pyridine hydrochloride is a chemical compound that finds its application as a reagent for protection of carboxyl termini of peptides as 4-picolyl esters . This provides a polar ‘handle’ which aids in separation and purification of the peptide .
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts with 4-methylpyridine as a raw material, which is oxidized into 4-picolinic acid with potassium permanganate . The 4-picolinic acid then reacts with methanol to produce methyl pyridine-4-carboxylate . This is then reduced to 4-pyridinemethanol, which reacts with thionyl chloride to produce the target product, namely, 4-(chloromethyl)pyridine hydrochloride .Molecular Structure Analysis
The molecular formula of this compound is C6H6ClN · HCl . Its molecular weight is 164.03 .Chemical Reactions Analysis
This compound is used as a reagent in organic synthesis . It can be introduced in the presence of a base, e.g., tetramethylguanidine, and is stable to acid-catalyzed removal of Cbz protecting group .Physical and Chemical Properties Analysis
This compound is a solid substance . Its melting point is 137-143 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Catalysis and Reaction Mechanisms
4-Chloro-3-(chloromethyl)pyridine hydrochloride has been utilized in the field of organic synthesis. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride, a derivative, has been used as a recyclable catalyst for acylating alcohols and phenols. This reaction mechanism involves the formation of a transient intermediate, which releases the acylation product and regenerates the catalyst, highlighting its efficiency and recyclability in chemical reactions (Liu, Ma, Liu, & Wang, 2014).
Synthesis of Key Intermediates
This compound has been key in synthesizing various organic compounds. For example, it played a role in the large-scale synthesis of 2,6-dimethyl-4-(trimethylstannyl)pyridine, a process involving a mixture of related pyridine derivatives, demonstrating its versatility in chemical synthesis (Singh, Lesher, & Pennock, 1990).
Intermediates in Pharmaceutical Synthesis
This compound is also significant in pharmaceutical chemistry. It serves as an intermediate in synthesizing 2-chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key precursor for certain herbicides, indicating its application in agrichemical synthesis (Zuo, 2010).
Development of Novel Compounds
The chemical has also been used in developing new compounds with potential biological applications. For example, it was utilized in the synthesis of new 4-chloromethyl-2-heteroaryl[2,3-c]pyridines, which showed significant protistocidal and moderate antibacterial activity (Zubenko et al., 2020).
Analytical Chemistry Applications
In analytical chemistry, this compound has been used in method development for quantitative determination of genotoxic impurities in pharmaceutical ingredients, demonstrating its role in ensuring drug safety and compliance with regulatory standards (Venugopal et al., 2012).
Safety and Hazards
Biochemische Analyse
Biochemical Properties
4-Chloro-3-(chloromethyl)pyridine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters, providing a polar ‘handle’ which aids in separation and purification of the peptide . This interaction is crucial for the modification and stabilization of peptides during biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound is known to cause irritation of the skin, eyes, mucous membranes, and upper respiratory tract . These effects highlight the compound’s potential impact on cellular health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a reagent for the protection of carboxyl termini of peptides, which involves enzyme inhibition or activation . The compound’s ability to modify peptides suggests its role in altering gene expression and protein function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known to be stable under normal storage conditions but can degrade when exposed to heat and light . Long-term exposure to the compound can lead to persistent irritation and potential cellular damage, as observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects. At high doses, it can cause severe irritation and toxicity . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion and utilization within the body. The compound’s role in the protection of carboxyl termini of peptides suggests its involvement in metabolic flux and the regulation of metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s polar nature aids in its localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall impact on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is critical for its role in modifying peptides and regulating cellular processes.
Eigenschaften
IUPAC Name |
4-chloro-3-(chloromethyl)pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N.ClH/c7-3-5-4-9-2-1-6(5)8;/h1-2,4H,3H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZKKUCEJBUQJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189449-56-7 | |
| Record name | 4-chloro-3-(chloromethyl)pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide](/img/structure/B2608151.png)
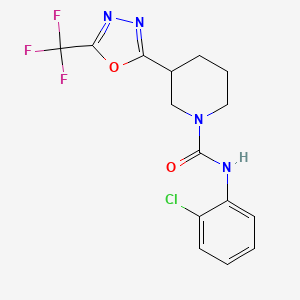

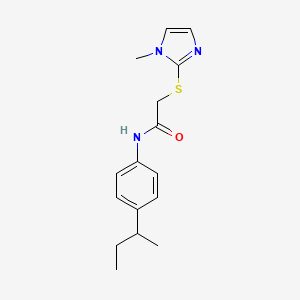
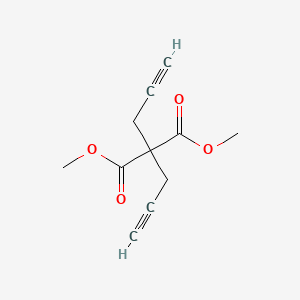
![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2608157.png)

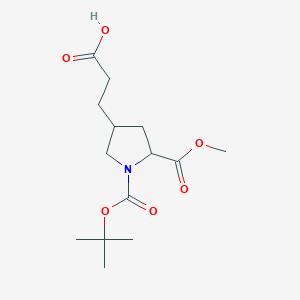

![Methyl 2-[(5-chloro-6-methyl-2-phenyl-4-pyrimidinyl)sulfanyl]acetate](/img/structure/B2608164.png)
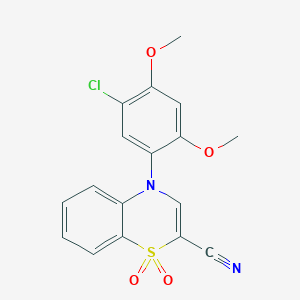
![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2608170.png)

![(2R,3R)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride](/img/structure/B2608172.png)
